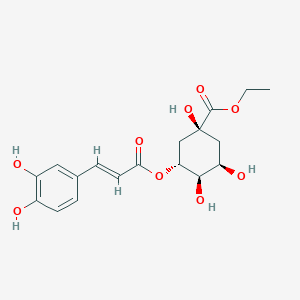![molecular formula C7H17Cl2FN2 B13419402 [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H16ClFN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-pyrrolidinemethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position. This is followed by the reaction with dimethylamine to form the desired compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can be compared with other fluorinated pyrrolidine derivatives:
[(3-Chloropyrrolidin-3-yl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
[(3-Bromopyrrolidin-3-yl)methyl]dimethylamine:
[(3-Methylpyrrolidin-3-yl)methyl]dimethylamine: Lacks a halogen atom, resulting in different physical and chemical properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct characteristics such as increased stability, lipophilicity, and potential biological activity.
Propriétés
Formule moléculaire |
C7H17Cl2FN2 |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)6-7(8)3-4-9-5-7;;/h9H,3-6H2,1-2H3;2*1H |
Clé InChI |
XJHQZLROEAWARV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCNC1)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
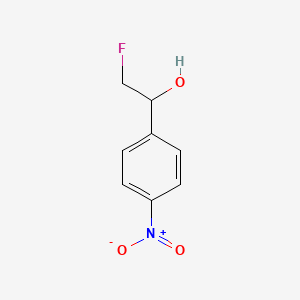
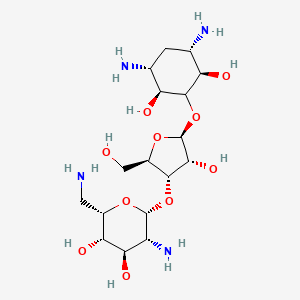
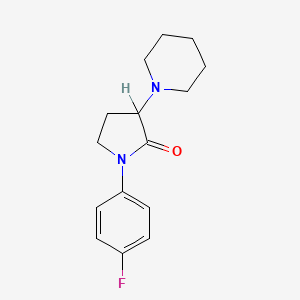
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
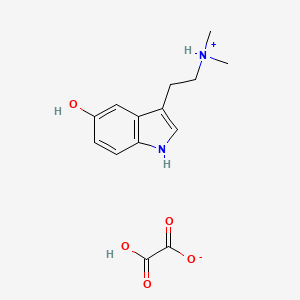
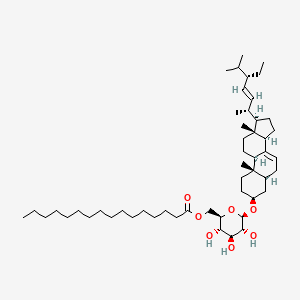
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
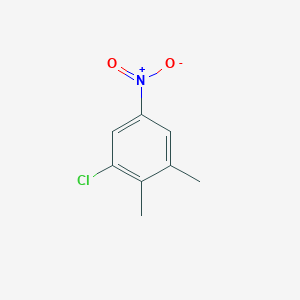
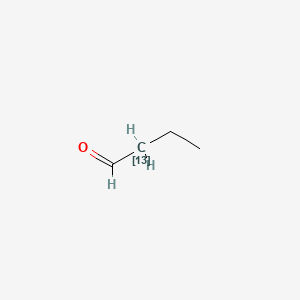
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
